ZINC propionate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of zinc propionate can be effectively conducted under microwave irradiation from propionic acid and zinc oxide, with water as the solvent. This method is advantageous due to its simplicity, short synthesis time, and high yield, reaching up to 93.70%. The reaction conditions, such as temperature, feed ratio, reaction time, and microwave irradiation power, significantly influence the yield, which can be optimized using response surface methodology (Cheng Xiao-ning, 2013).

Applications De Recherche Scientifique

Molt Induction in Laying Hens

Molt Induction and Postmolt Egg Production : Studies conducted on 66-week-old hens demonstrated that a diet supplemented with 1% zinc as zinc propionate can effectively induce molt. This process was compared with conventional feed withdrawal methods and other zinc salts like zinc acetate. The use of zinc propionate also influenced postmolt egg production and quality, with eggs from hens fed zinc propionate being heavier than those from hens undergoing feed withdrawal (Park et al., 2004).

Molt Induction and Egg Quality Retention : A similar study explored the use of feed-grade zinc propionate to induce molt in 90-week-old hens. This study confirmed that zinc propionate could be used for molt induction while maintaining postmolt egg quality and production, comparable to hens molted by feed withdrawal (Park et al., 2004).

Biomedical Applications

Biomedical Applications of Zinc Oxide Nanoparticles : Zinc oxide nanoparticles, which can be synthesized using zinc propionate, have been found effective in various biomedical applications, particularly for their anticancer and antimicrobial activities. These nanoparticles have also been used as drug carriers to target specific sites, reducing toxicity and enhancing therapeutic effects (Mishra et al., 2017).

Therapeutic Potential in Cancer Treatment : Coordination compound-based zinc oxide nanoparticles, potentially synthesized using zinc propionate, have shown promise in the treatment of triple negative breast cancer cells. Their selective cytotoxicity towards these cells indicates a potential application in cancer therapy (Stepankova et al., 2021).

Dermatology and Neurobiology

Zinc in Dermatology : Zinc, including its salts like zinc propionate, has been historically used in dermatology for treating various skin conditions. Its roles range from photoprotective agents to active ingredients in shampoos for conditions like leishmaniasis and acne vulgaris (Gupta et al., 2014).

Zinc in Neurobiology : The role of zinc in neurobiology, possibly including zinc propionate, has been significant, with historical mentions in medicinal skin creams dating back to 2000 BC. Zinc's emerging biological functions in health and medicine suggest its critical role in neurobiology (Frederickson et al., 2005).

Other Applications

Antimicrobial Properties : Zinc pyrithione, which can be synthesized using zinc salts like zinc propionate, exhibits antimicrobial properties and is widely used in antidandruff shampoos. Its mechanism involves increasing cellular copper levels, leading to inhibition of fungal growth (Reeder et al., 2011).

Synthesis of Zinc Propionate as a Food Additive : Zinc propionate has been synthesized for use as a food additive, using methods like microwave irradiation from propionic acid and zinc oxide. Its applications extend to food preservation and fortification (Cheng Xiao-ning, 2013).

Mécanisme D'action

Target of Action

Zinc propionate is a compound that combines the essential trace element zinc with propionic acid . The primary targets of zinc propionate are the zinc-dependent enzymes and proteins in the body . Zinc is known to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . One of the key targets is the Superoxide dismutase [Cu-Zn] enzyme, which plays a crucial role in destroying radicals produced within cells that are toxic to biological systems .

Mode of Action

Zinc propionate interacts with its targets by releasing zinc ions and propionic acid in the body . The zinc ions are crucial for the proper functioning of many enzymes and proteins, while propionic acid acts as an antimicrobial agent . The metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .

Biochemical Pathways

Zinc propionate affects several biochemical pathways. Zinc is an essential component in the regulation of cellular homeostasis and is involved in numerous physiological processes, including cell cycle progression, immune functions, and meiosis . Propionic acid, on the other hand, is known for its antimicrobial properties and is used as a food preservative .

Pharmacokinetics

The pharmacokinetics of zinc propionate involves its absorption, distribution, metabolism, and excretion (ADME) in the body . Zinc is absorbed and distributed throughout the body, playing a crucial role in various biological functions. It is then metabolized and finally excreted from the body . The bioavailability of zinc propionate is influenced by its form. For instance, zinc in the form of nanoparticles is more effective than their bulk counterparts .

Result of Action

The action of zinc propionate results in several molecular and cellular effects. The released zinc ions enhance the function of numerous enzymes and proteins, thereby promoting various physiological processes . The propionic acid component acts as an antimicrobial agent, inhibiting the growth of certain microorganisms .

Safety and Hazards

Orientations Futures

Zinc is of extraordinary and diverse importance in human biology and nutrition . Despite encouraging recent progress, zinc research is still in a relatively early stage of its evolution . Future research is directed towards achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc .

Propriétés

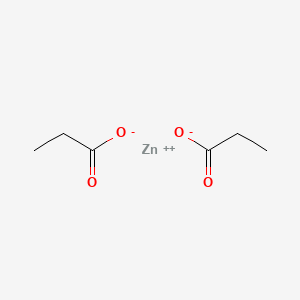

IUPAC Name |

zinc;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Zn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXRAYGALQIFG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-09-4 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10890510 | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] Powder; [MSDSonline] | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

32% (WT/WT) IN WATER @ 15 °C, 2.8% IN ALCOHOL @ 15 °C, 17.2% IN BOILING ALCOHOL | |

| Record name | ZINC PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Platelets, tablets, or needlelike crystals | |

CAS RN |

557-28-8, 90529-81-0 | |

| Record name | Zinc propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090529810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PXA87XVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)

![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)

![2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1204374.png)

![2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester](/img/structure/B1204378.png)

![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)